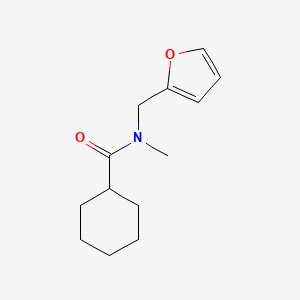
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide, also known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of synaptic plasticity. N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to bind to amyloid-beta and alpha-synuclein proteins, preventing their aggregation and reducing their toxicity. N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has also been shown to enhance long-term potentiation, a cellular process that underlies learning and memory.
Biochemical and Physiological Effects
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to improve cognitive function and reduce amyloid-beta and alpha-synuclein pathology in the brain. N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide's advantages for lab experiments include its synthetic accessibility, low toxicity profile, and potential applications in various fields. However, N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide's limitations include its limited solubility in aqueous solutions and its relatively low potency compared to other amyloid-beta and alpha-synuclein inhibitors.
Direcciones Futuras
For N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide research include the development of more potent derivatives, the investigation of its effects on other protein aggregates and neurodegenerative diseases, and the exploration of its applications in materials science. N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide's potential as a drug candidate for the treatment of neurodegenerative diseases warrants further investigation, and its unique chemical structure may inspire the development of novel therapeutics.
Métodos De Síntesis
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide can be synthesized through a multi-step process involving the condensation of 3-pyridinecarboxylic acid with benzylamine, followed by N-methylation and acylation. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has been explored as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. In neuroscience, N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has been studied for its effects on synaptic plasticity and memory formation. In materials science, N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks.
Propiedades
IUPAC Name |
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-16-11-13(8-9-14(16)18)15(19)17(2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOINWFUXWGENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,1-dimethyl-6-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)





![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)

